![molecular formula C17H19N3O2 B5304254 N-[4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5304254.png)
N-[4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide, commonly known as DAA or Darolutamide, is a non-steroidal androgen receptor antagonist (AR) that is used in the treatment of prostate cancer. DAA is a relatively new drug that was approved by the FDA in 2019 for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC).
科学研究应用
DAA has been extensively studied for its potential use in the treatment of prostate cancer. It has been shown to be effective in reducing the risk of metastasis and increasing overall survival in patients with nmCRPC. DAA has also been studied for its potential use in combination with other therapies, such as chemotherapy and radiation therapy.
作用机制
DAA functions as an N-[4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide antagonist, which means that it blocks the binding of androgens to the N-[4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide. This results in the inhibition of N-[4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide-mediated signaling pathways, which are involved in the growth and proliferation of prostate cancer cells. DAA also induces apoptosis, or programmed cell death, in prostate cancer cells.
Biochemical and Physiological Effects:
DAA has been shown to have a favorable safety profile and minimal side effects in clinical trials. It does not cause the side effects associated with other N-[4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide antagonists, such as hot flashes and fatigue. DAA has also been shown to have a low potential for drug-drug interactions, which is important for patients who are taking multiple medications.
实验室实验的优点和局限性
DAA has several advantages for use in lab experiments. It has a high level of purity, which allows for accurate and reproducible results. DAA is also highly selective for the N-[4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide, which reduces the potential for off-target effects. However, DAA is expensive and may not be accessible for all research labs.
未来方向
There are several future directions for the study of DAA. One area of interest is the potential use of DAA in combination with other therapies for the treatment of prostate cancer. Another area of interest is the potential use of DAA in other types of cancer, such as breast cancer and ovarian cancer. Additionally, further research is needed to better understand the molecular mechanisms of DAA and its effects on the N-[4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide signaling pathway.
Conclusion:
DAA is a promising new drug for the treatment of prostate cancer. Its unique mechanism of action and favorable safety profile make it a valuable addition to the current treatment options for nmCRPC. Further research is needed to fully understand the potential of DAA in the treatment of prostate cancer and other types of cancer.
合成方法
The synthesis of DAA involves the reaction of 2,4-dimethylphenyl isocyanate with N-(4-aminophenyl)acetamide in the presence of a base. This reaction results in the formation of DAA, which is then purified through a series of chromatographic techniques. The purity of DAA is crucial for its use in research and clinical applications.
属性
IUPAC Name |
N-[4-[(2,4-dimethylphenyl)carbamoylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-11-4-9-16(12(2)10-11)20-17(22)19-15-7-5-14(6-8-15)18-13(3)21/h4-10H,1-3H3,(H,18,21)(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVTZQCRQMMBSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(2,4-dimethylphenyl)carbamoylamino]phenyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperidine](/img/structure/B5304177.png)
![2-[(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]ethanol](/img/structure/B5304185.png)
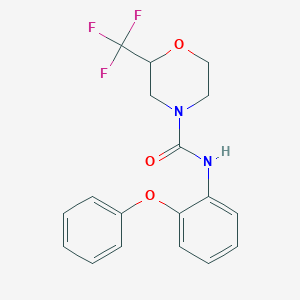
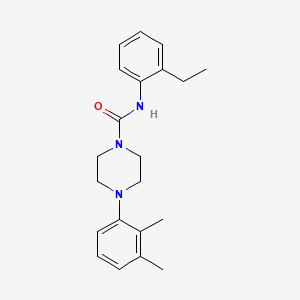
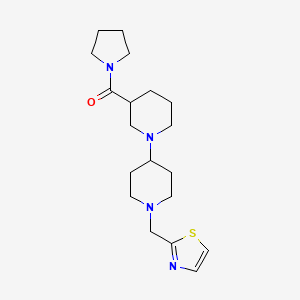
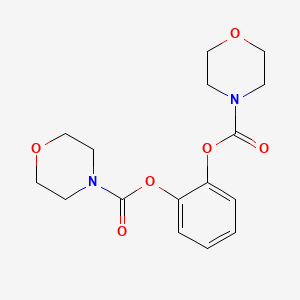
![butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate](/img/structure/B5304237.png)
![4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5304238.png)
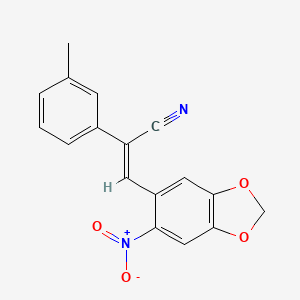

![methyl 4-{[methyl(1,2,3,4-tetrahydro-1-naphthalenyl)amino]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5304265.png)
![2,3,4,5,6-pentafluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5304274.png)
![4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5304282.png)
![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5304290.png)